molecular formula C49H46Cl2O2P2Ru B1512815 Chlororuthenium(1+);(17-diphenylphosphanyl-8,12-dioxatricyclo[11.4.0.02,7]heptadeca-1(13),2(7),3,5,14,16-hexaen-3-yl)-diphenylphosphane;1-methyl-4-propan-2-ylbenzene;chloride CAS No. 905709-79-7

Chlororuthenium(1+);(17-diphenylphosphanyl-8,12-dioxatricyclo[11.4.0.02,7]heptadeca-1(13),2(7),3,5,14,16-hexaen-3-yl)-diphenylphosphane;1-methyl-4-propan-2-ylbenzene;chloride

Cat. No.: B1512815
CAS No.: 905709-79-7
M. Wt: 900.8 g/mol
InChI Key: BOERIKXMDOKSHH-UHFFFAOYSA-L
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Description

The ®-C3-TunePhos-ruthenium complex is a chiral ligand-metal complex that has garnered significant attention in the field of asymmetric catalysis. This compound is known for its high efficiency and selectivity in various catalytic reactions, making it a valuable tool in both academic research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of the ®-C3-TunePhos-ruthenium complex typically involves the coordination of the ®-C3-TunePhos ligand to a ruthenium precursor. The process often starts with the preparation of the ®-C3-TunePhos ligand, followed by its reaction with a ruthenium source such as ruthenium trichloride or ruthenium acetylacetonate. The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation. Solvents like dichloromethane or toluene are commonly used, and the reaction temperature is maintained between 25°C to 80°C, depending on the specific protocol.

Industrial Production Methods: In an industrial setting, the production of the ®-C3-TunePhos-ruthenium complex is scaled up using similar synthetic routes but with optimizations for cost-effectiveness and yield. Continuous flow reactors and automated systems are often employed to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions: The ®-C3-TunePhos-ruthenium complex is primarily involved in catalytic reactions such as hydrogenation, transfer hydrogenation, and asymmetric hydrogenation. It can also participate in oxidation and substitution reactions under specific conditions.

Common Reagents and Conditions:

    Hydrogenation: Hydrogen gas, solvents like ethanol or isopropanol, and temperatures ranging from 20°C to 60°C.

    Oxidation: Oxidizing agents such as hydrogen peroxide or tert-butyl hydroperoxide, and solvents like acetonitrile or dichloromethane.

    Substitution: Nucleophiles like amines or phosphines, and solvents such as tetrahydrofuran or toluene.

Major Products: The major products formed from these reactions are often chiral molecules with high enantiomeric excess, which are valuable in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.

Scientific Research Applications

The ®-C3-TunePhos-ruthenium complex has a wide range of applications in scientific research:

    Chemistry: Used as a catalyst in asymmetric synthesis, enabling the production of chiral compounds with high selectivity.

    Biology: Employed in the synthesis of biologically active molecules, including natural products and drug candidates.

    Medicine: Facilitates the production of chiral drugs, improving their efficacy and reducing side effects.

    Industry: Applied in the large-scale synthesis of fine chemicals and intermediates for various industrial processes.

Mechanism of Action

The ®-C3-TunePhos-ruthenium complex exerts its catalytic effects through a well-defined mechanism involving the coordination of the substrate to the ruthenium center. This coordination activates the substrate, making it more susceptible to nucleophilic attack or hydrogenation. The chiral environment provided by the ®-C3-TunePhos ligand ensures high enantioselectivity in the resulting products. The molecular targets and pathways involved include the activation of C-H, C=C, and C=O bonds, facilitating various transformations.

Comparison with Similar Compounds

  • (S)-C3-TunePhos-ruthenium complex
  • ®-BINAP-ruthenium complex
  • ®-SegPhos-ruthenium complex

Comparison: The ®-C3-TunePhos-ruthenium complex stands out due to its unique chiral environment, which provides higher enantioselectivity compared to other similar compounds. While the ®-BINAP-ruthenium complex and ®-SegPhos-ruthenium complex are also effective in asymmetric catalysis, the ®-C3-TunePhos-ruthenium complex often exhibits better performance in terms of yield and selectivity for specific reactions.

Properties

IUPAC Name

chlororuthenium(1+);(17-diphenylphosphanyl-8,12-dioxatricyclo[11.4.0.02,7]heptadeca-1(13),2(7),3,5,14,16-hexaen-3-yl)-diphenylphosphane;1-methyl-4-propan-2-ylbenzene;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H32O2P2.C10H14.2ClH.Ru/c1-5-16-30(17-6-1)42(31-18-7-2-8-19-31)36-26-13-24-34-38(36)39-35(41-29-15-28-40-34)25-14-27-37(39)43(32-20-9-3-10-21-32)33-22-11-4-12-23-33;1-8(2)10-6-4-9(3)5-7-10;;;/h1-14,16-27H,15,28-29H2;4-8H,1-3H3;2*1H;/q;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOERIKXMDOKSHH-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)C.C1COC2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=C(C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)OC1.[Cl-].Cl[Ru+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H46Cl2O2P2Ru
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90746203
Record name chlororuthenium(1+);(17-diphenylphosphanyl-8,12-dioxatricyclo[11.4.0.02,7]heptadeca-1(13),2(7),3,5,14,16-hexaen-3-yl)-diphenylphosphane;1-methyl-4-propan-2-ylbenzene;chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90746203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

900.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

905709-79-7
Record name chlororuthenium(1+);(17-diphenylphosphanyl-8,12-dioxatricyclo[11.4.0.02,7]heptadeca-1(13),2(7),3,5,14,16-hexaen-3-yl)-diphenylphosphane;1-methyl-4-propan-2-ylbenzene;chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90746203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chlororuthenium(1+);(17-diphenylphosphanyl-8,12-dioxatricyclo[11.4.0.02,7]heptadeca-1(13),2(7),3,5,14,16-hexaen-3-yl)-diphenylphosphane;1-methyl-4-propan-2-ylbenzene;chloride
Reactant of Route 2
Reactant of Route 2
Chlororuthenium(1+);(17-diphenylphosphanyl-8,12-dioxatricyclo[11.4.0.02,7]heptadeca-1(13),2(7),3,5,14,16-hexaen-3-yl)-diphenylphosphane;1-methyl-4-propan-2-ylbenzene;chloride
Reactant of Route 3
Chlororuthenium(1+);(17-diphenylphosphanyl-8,12-dioxatricyclo[11.4.0.02,7]heptadeca-1(13),2(7),3,5,14,16-hexaen-3-yl)-diphenylphosphane;1-methyl-4-propan-2-ylbenzene;chloride
Reactant of Route 4
Chlororuthenium(1+);(17-diphenylphosphanyl-8,12-dioxatricyclo[11.4.0.02,7]heptadeca-1(13),2(7),3,5,14,16-hexaen-3-yl)-diphenylphosphane;1-methyl-4-propan-2-ylbenzene;chloride
Reactant of Route 5
Reactant of Route 5
Chlororuthenium(1+);(17-diphenylphosphanyl-8,12-dioxatricyclo[11.4.0.02,7]heptadeca-1(13),2(7),3,5,14,16-hexaen-3-yl)-diphenylphosphane;1-methyl-4-propan-2-ylbenzene;chloride
Reactant of Route 6
Reactant of Route 6
Chlororuthenium(1+);(17-diphenylphosphanyl-8,12-dioxatricyclo[11.4.0.02,7]heptadeca-1(13),2(7),3,5,14,16-hexaen-3-yl)-diphenylphosphane;1-methyl-4-propan-2-ylbenzene;chloride

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